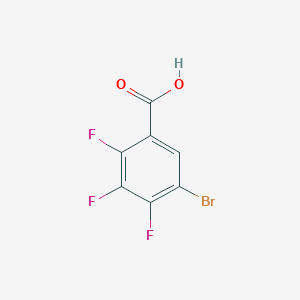

5-Bromo-2,3,4-trifluorobenzoic acid

説明

Significance of Polyhalogenated Aromatic Compounds in Advanced Organic Synthesis

Polyhalogenated aromatic compounds (PHACs) are organic molecules that contain multiple halogen atoms attached to an aromatic ring system. These compounds serve as versatile building blocks in organic synthesis due to the unique reactivity conferred by the halogen substituents. The carbon-halogen bond can be selectively activated to participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. This allows for the construction of complex molecular architectures that would be challenging to assemble through other synthetic routes. The presence of multiple halogens also significantly influences the electronic properties of the aromatic ring, which can be fine-tuned to achieve desired reactivity and physical characteristics in the target molecules.

Research Context of Brominated and Fluorinated Benzoic Acid Scaffolds in Modern Chemistry

The incorporation of both bromine and fluorine atoms onto a benzoic acid framework creates a scaffold with distinct and advantageous properties for modern chemistry. Fluorine, being the most electronegative element, can profoundly alter the physical, chemical, and biological properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. The bromine atom, on the other hand, serves as a versatile synthetic handle. Its reactivity in metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This dual functionality makes brominated and fluorinated benzoic acids highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Academic Research Directions Pertaining to 5-Bromo-2,3,4-trifluorobenzoic Acid

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 212631-85-1 |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol |

| Physical Form | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

Detailed Research Findings

The utility of this compound is underscored by its role in multi-step synthetic sequences. A common method for its preparation involves the direct bromination of 2,3,4-trifluorobenzoic acid. This reaction highlights the regioselective nature of electrophilic aromatic substitution on a polysubstituted benzene (B151609) ring.

Once synthesized, this compound serves as a versatile intermediate. Its carboxylic acid group can undergo standard transformations such as esterification and amidation. More importantly, the bromine atom provides a reactive site for the introduction of greater molecular complexity. For example, it is used as a precursor in coupling reactions to form more elaborate structures, which are key components of targeted therapeutic agents. The reactivity of the bromine-substituted analogue is often higher in such cross-coupling reactions when compared to its chlorine-substituted counterparts, allowing for a broader range of functionalization. americanelements.com

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIATTAAVBLNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455895 | |

| Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-85-1 | |

| Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 5 Bromo 2,3,4 Trifluorobenzoic Acid

Precursor-Based Synthesis Routes

A common and effective strategy for synthesizing 5-Bromo-2,3,4-trifluorobenzoic acid involves the use of readily available precursors, particularly halogenated anilines. This multi-step process includes bromination followed by diazotization and subsequent functional group transformations.

Synthesis from Halogenated Anilines

The synthesis commencing with a halogenated aniline (B41778), specifically 2,3,4-trifluoroaniline (B1293922), is a well-established method. sigmaaldrich.combldpharm.com This pathway leverages the directing effects of the amino group to control the regioselectivity of the initial bromination step.

The first step in this synthetic sequence is the bromination of 2,3,4-trifluoroaniline. The strong activating and ortho-, para-directing effect of the amino group governs the position of the incoming bromine atom. google.comgoogle.com This high regioselectivity leads to the preferential formation of 5-bromo-2,3,4-trifluoroaniline (B7900183). google.comgoogle.com The reaction is typically carried out by treating 2,3,4-trifluoroaniline with bromine. google.comgoogle.com The use of copper(II) bromide in ionic liquids has also been reported as a method for the regioselective bromination of unprotected anilines, offering a potentially safer and more environmentally benign alternative. beilstein-journals.org

| Reactant | Reagent | Product | Key Feature |

| 2,3,4-Trifluoroaniline | Bromine | 5-Bromo-2,3,4-trifluoroaniline | High regioselectivity due to the directing effect of the amino group. google.comgoogle.com |

Following the successful bromination, the resulting 5-bromo-2,3,4-trifluoroaniline undergoes a diazotization reaction. This process involves treating the aniline with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, to form a diazonium salt intermediate. google.comgoogle.com This intermediate is often not isolated and is immediately subjected to further transformations. One common subsequent step is a Sandmeyer-type reaction or a related transformation to replace the diazonium group with a cyano group. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.

Synthesis via Metal-Halogen Exchange Reactions

An alternative and powerful approach to constructing this compound involves metal-halogen exchange reactions. This method typically starts with a polyfluorobromobenzene and utilizes organometallic intermediates, such as Grignard reagents.

Grignard Reagent Formation from Polyfluorobromobenzenes

The formation of a Grignard reagent is a key step in this synthetic pathway. wikipedia.orglibretexts.org This is achieved by reacting a suitable polyfluorobromobenzene, such as 1-bromo-2,3,4,5-tetrafluorobenzene, with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reactivity of the carbon-magnesium bond is central to the subsequent carboxylation step. youtube.com The formation of Grignard reagents from aryl halides is a well-established transformation in organic synthesis. libretexts.org

| Starting Material | Reagent | Intermediate |

| 1-Bromo-2,3,4,5-tetrafluorobenzene | Magnesium (Mg) | 2,3,4,5-Tetrafluorophenylmagnesium bromide |

Carboxylation Reactions and Reaction Parameter Optimization

Once the Grignard reagent is formed, it is reacted with carbon dioxide in a process known as carboxylation. youtube.commasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. youtube.com This reaction is typically performed by bubbling dry carbon dioxide gas through the Grignard solution or by pouring the Grignard solution over solid carbon dioxide (dry ice). libretexts.orggoogle.com Subsequent acidic workup protonates the resulting carboxylate salt to afford the final carboxylic acid product. masterorganicchemistry.com The optimization of reaction parameters, such as temperature and the method of CO2 addition, is crucial for maximizing the yield and minimizing side reactions. google.comresearchgate.net For instance, the use of microreactors has been shown to improve the efficiency of both the Grignard exchange and the subsequent carboxylation. researchgate.net

| Intermediate | Reagent | Final Product |

| 2,3,4,5-Tetrafluorophenylmagnesium bromide | Carbon Dioxide (CO2), followed by acid workup | This compound |

Synthesis via Metal-Halogen Exchange Reactions

Solvent Effects in Aromatic Halogen-Metal Exchanges

A critical aspect of synthesizing substituted benzoic acids involves halogen-metal exchange reactions. The choice of solvent in these reactions can dramatically influence the outcome, leading to different products. For instance, the lithiation of polyfluorobromobenzenes yields different products when carried out in diethyl ether compared to tetrahydrofuran (THF). acs.org This "dramatic solvent effect" highlights the nuanced control that can be exerted over the reaction pathway by simply altering the reaction medium. acs.org While not directly detailing the synthesis of this compound, this principle is fundamental to the broader field of polyhalobenzene chemistry and informs the strategic selection of solvents in related synthetic endeavors.

Multi-step Halogenation and Functionalization Processes from Related Intermediates

Another example of a multi-step synthesis, though for a different but structurally related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, starts from dimethyl terephthalate (B1205515) and involves six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. researchgate.net This illustrates the complexity that can be involved in constructing highly substituted benzoic acids.

Direct Halogenation Approaches to 2,3,4-Trifluorobenzoic Acid

A more direct and efficient approach to obtaining this compound is through the direct halogenation of 2,3,4-trifluorobenzoic acid. This method offers the advantage of a more streamlined process, potentially leading to higher yields and purity in a regioselective manner. google.comgoogle.com

Regioselective Bromination at the 5-Position

The direct bromination of 2,3,4-trifluorobenzoic acid can be controlled to selectively introduce a bromine atom at the 5-position of the benzene (B151609) ring. google.comgoogle.com This regioselectivity is crucial for obtaining the desired isomer. The process involves reacting 2,3,4-trifluorobenzoic acid with a brominating agent in a suitable solvent and in the presence of an oxidizing agent. google.comgoogle.com

Evaluation of Brominating and Oxidizing Agents (e.g., NaBrO3, H2O2, NBS)

A variety of brominating and oxidizing agents can be employed in the direct halogenation of 2,3,4-trifluorobenzoic acid. Common brominating agents include N-bromosuccinimide (NBS). chemicalbook.comgoogle.com The selection of the oxidizing agent is also critical, and some compounds can function as both the halogenating and oxidizing agent. google.com The choice of these reagents directly impacts the efficiency and selectivity of the bromination reaction. For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid, a system of NBS in concentrated sulfuric acid is utilized. chemicalbook.comgoogle.com

Influence of Inorganic Protonic Acids and Organic Acids on Reactivity and Selectivity

The presence of inorganic protonic acids and/or organic acids can significantly enhance the reactivity and regioselectivity of the bromination reaction. google.com Adding these acids to the reaction system before the introduction of 2,3,4-trifluorobenzoic acid has been shown to improve the yield and selectivity of the desired 5-bromo product. google.com Concentrated sulfuric acid is a commonly used inorganic acid in these reactions. chemicalbook.comgoogle.com

The following table summarizes the key reagents and conditions for the direct bromination of a substituted benzoic acid, drawing parallels to the synthesis of the target compound.

| Starting Material | Brominating Agent | Acid | Catalyst/Additive | Outcome | Reference |

| 2-Chlorobenzoic Acid | N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | Sodium Sulfide | High-purity 5-Bromo-2-chlorobenzoic acid | chemicalbook.comgoogle.com |

Advanced Synthetic Techniques and Process Optimization

For industrial applications, optimizing the synthesis of this compound is crucial. This involves not only improving the yield and selectivity but also simplifying the process and reducing waste. A patented process describes a method for the production of 2,3,4-trifluoro-5-bromobenzoic acid that emphasizes convenience, high yield, and high purity through a highly regioselective direct bromination. google.comgoogle.com Following the halogenation step, an extraction with an organic solvent from a neutralized aqueous solution (pH 6-8) is often employed to isolate the product. google.com

Application of Flow Chemistry and Microreactor Technology for Production

Flow chemistry, utilizing microreactors, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.govmdpi.com These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, efficiency, and product purity. mdpi.comresearchgate.net

The production of halogenated benzoic acids can be significantly improved by leveraging microreactor technology. For instance, the synthesis of the related compound, 2,4,5-trifluorobenzoic acid, has been successfully demonstrated using a continuous microflow process. researchgate.net This process involves a Grignard exchange reaction followed by carboxylation with CO2 in a falling film microreactor, achieving high yield and purity after a simple workup. researchgate.net Such a strategy could be adapted for the synthesis of this compound. A key step would be the Grignard exchange of a suitable precursor like 1,5-dibromo-2,3,4-trifluorobenzene (B1365599) or the direct carboxylation of a lithiated species generated in-flow.

The primary benefits of using flow chemistry for such syntheses include rapid heat and mass transfer, which is crucial for managing highly exothermic reactions or handling unstable intermediates like organolithium or Grignard reagents. researchgate.netkyoto-u.ac.jp This precise control minimizes the formation of byproducts, which are common in batch reactors due to poor heat dissipation and concentration gradients. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Acid Synthesis

| Feature | Batch Processing | Flow Chemistry / Microreactor |

|---|---|---|

| Heat Transfer | Poor, leads to hotspots and side reactions. | Excellent, due to high surface-area-to-volume ratio. mdpi.com |

| Mass Transfer | Often inefficient, requiring vigorous stirring. | Rapid and efficient mixing. mdpi.com |

| Safety | Higher risk with hazardous reagents/unstable intermediates. | Enhanced safety, small reaction volumes, better containment. nih.gov |

| Scalability | Difficult, "scaling-up" can alter reaction profile. | Simpler, "scaling-out" by running reactors in parallel. mmsl.cz |

| Reaction Time | Can be lengthy, including heating/cooling cycles. | Significantly reduced, often from hours to minutes. mmsl.cz |

| Product Purity | Often lower, requiring extensive purification. | Higher purity and yield due to precise control. researchgate.net |

Photocatalytic Strategies for Fluorination and Halogenation in Aromatic Systems

Visible-light photoredox catalysis has become a powerful tool for the formation of C-F and C-X (X = Br, Cl) bonds in aromatic systems under mild conditions. mdpi.comnumberanalytics.com This methodology avoids the harsh reagents and high temperatures often associated with classical halogenation methods. numberanalytics.com The synthesis of this compound involves both fluorine and bromine substituents on a benzene ring, making photocatalysis a highly relevant synthetic approach, particularly for late-stage functionalization.

Photocatalytic Halogenation: The bromination of aromatic compounds can be achieved using visible light in conjunction with a photocatalyst. nih.gov The general mechanism involves the excitation of a photocatalyst, which then engages in an electron transfer process to generate a halogen radical from a suitable source, such as N-bromosuccinimide (NBS) or hydrobromic acid (HBr). rsc.orgacs.org This highly reactive bromine radical then attacks the aromatic ring to yield the brominated product. For a substrate like 2,3,4-trifluorobenzoic acid, this method could offer a direct and highly regioselective pathway to introduce the bromine atom at the 5-position. google.comgoogle.com Studies have shown that electron-rich aromatic compounds can be selectively brominated with high efficiency using heterogeneous photocatalysts, which also offer the advantage of easy separation and reusability. acs.orgresearchgate.net

Photocatalytic Fluorination: While the trifluoro- substitution pattern of the target molecule is likely established from the starting material (e.g., 2,3,4-trifluorobenzoic acid), photocatalytic fluorination is a rapidly advancing field for creating such precursors. xieshichem.com These reactions utilize a photocatalyst to generate a fluorine radical or a highly electrophilic fluorinating species from sources like Selectfluor. mdpi.comresearchgate.net The direct C-H fluorination of aromatic rings has been demonstrated, although yields can be modest for halogenated benzenes. rsc.org

Table 2: Examples of Photocatalytic Systems for Aromatic Halogenation

| Aromatic Substrate | Halogen Source | Photocatalyst | Light Source | Solvent | Yield | Citation |

|---|---|---|---|---|---|---|

| Electron-Rich Arenes | N-Bromosuccinimide (NBS) | Erythrosine B | Visible Light | CH₃CN | Good to Excellent | rsc.org |

| 1,2,4-Trimethoxybenzene | HBr / O₂ | Microporous Organic Polymer (MOP) | Visible Light | Dichloromethane | >90% | acs.org |

| Anisole | HCl / O₂ | Potassium Poly(heptazine imide) (K-PHI) | λ=455 nm | Acetic Acid | Quantitative | mpg.de |

| Phenols | DDQ-HCl System | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Visible Light | CH₃CN | Good | rsc.org |

Purification Methodologies: Column Chromatography and Recrystallization

Following synthesis, purification is essential to isolate this compound in high purity. Column chromatography and recrystallization are the most common and effective techniques for purifying solid organic compounds, including aromatic carboxylic acids. nih.govalfa-chemistry.com

Column Chromatography: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while a mobile phase (solvent) flows through. cup.edu.cn For aromatic carboxylic acids, separation can be challenging due to interactions between the analyte and the stationary phase. nih.gov However, by carefully selecting the stationary and mobile phases, high purity can be achieved. Normal-phase chromatography with a polar stationary phase like silica gel is often employed. cup.edu.cnresearchgate.net A solvent gradient, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), allows for the sequential elution of compounds based on their polarity.

Recrystallization: Recrystallization is a purification technique based on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. The principle relies on dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly. alfa-chemistry.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. youtube.com

For purifying benzoic acid derivatives, water is often a suitable solvent due to the significant difference in solubility between hot and cold water. youtube.com If a single solvent is not effective, a mixed-solvent system (e.g., ethanol-water or methanol-water) can be used. youtube.comchemicalbook.com The crude product is dissolved in the solvent in which it is highly soluble, and then the second solvent (in which it is less soluble) is added until turbidity appears, followed by gentle heating to redissolve and slow cooling to induce crystallization. chemicalbook.com

Table 3: Common Purification Parameters for Benzoic Acid Derivatives

| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate gradient | The polarity of the eluent is gradually increased to elute the more polar carboxylic acid. cup.edu.cnresearchgate.net |

| Column Chromatography | Reversed-Phase C18 | Acetonitrile / Water with acid (e.g., Formic Acid) | Ion-suppression by adding acid to the mobile phase is often needed for good peak shape. nih.govsielc.com |

| Recrystallization | N/A | Hot Water | Effective if solubility significantly increases with temperature. Slow cooling promotes larger, purer crystals. youtube.com |

| Recrystallization | N/A | Ethanol / Water | Useful when the compound is too soluble in one solvent and poorly soluble in the other. youtube.comchemicalbook.com |

Advanced Reaction Chemistry and Mechanistic Investigations of 5 Bromo 2,3,4 Trifluorobenzoic Acid

Cross-Coupling Reactions of Halogenated Benzoic Acids

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like 5-Bromo-2,3,4-trifluorobenzoic acid, these reactions offer pathways to selectively introduce new functional groups.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. While specific studies on this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura reactions with halogenated aromatic compounds are well-established. For instance, the coupling of arylboronic acids with brominated 2,1-borazaronaphthalenes has been successfully demonstrated, showcasing the feasibility of such transformations on complex heterocyclic systems. nih.gov Similarly, the reaction conditions for coupling various aryl bromides, including those with electron-withdrawing groups, with potassium alkoxyethyltrifluoroborates have been optimized, highlighting the broad applicability of this methodology. nih.gov The choice of palladium catalyst and ligands is crucial; for example, PdCl2(AtaPhos)2 has proven effective in certain Suzuki-Miyaura couplings. nih.gov

The reactivity of the carbon-bromine bond is generally higher than that of the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-5 position of this compound.

| Aryl Bromide | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 3-Bromopyridine | Potassium benzyloxyethyltrifluoroborate | PdCl2AtaPhos2, Cs2CO3 | 3-(Benzyloxyethyl)pyridine | Good |

| 4-Bromobenzonitrile | Potassium benzyloxyethyltrifluoroborate | PdCl2AtaPhos2, Cs2CO3 | 4-(Benzyloxyethyl)benzonitrile | 95% |

| 1-Bromo-4-nitrobenzene | Potassium benzyloxyethyltrifluoroborate | PdCl2AtaPhos2, Cs2CO3 | 1-(Benzyloxyethyl)-4-nitrobenzene | 98% |

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl halides with alkenes to form substituted olefins. organic-chemistry.orgthieme-connect.de This reaction typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.org

In polyhalogenated aromatic compounds, the position of the halogens significantly influences the regioselectivity of cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl > F. This differential reactivity allows for selective functionalization of one halogen over another. In the case of this compound, the carbon-bromine bond is the most reactive site for oxidative addition to a palladium(0) catalyst.

Studies on other polyhalogenated systems have demonstrated that regioselectivity can be controlled by the choice of catalyst and ligands. thieme-connect.denih.gov For example, in the cross-coupling of dihalo heterocycles, the use of a carboxylic acid anion as a directing group has been shown to influence the site of reaction. nih.gov This suggests that the carboxylic acid group in this compound could also play a role in directing the regioselectivity of cross-coupling reactions, although specific studies are needed to confirm this.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-deficient aromatic rings. The presence of multiple electron-withdrawing fluorine atoms and a carboxylic acid group makes the aromatic ring of this compound susceptible to nucleophilic attack.

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org In this compound, the three fluorine atoms and the carboxylic acid group strongly activate the ring towards nucleophilic attack. The fluorine atoms, being highly electronegative, withdraw electron density through the inductive effect, making the ring carbons more electrophilic.

The substitution pattern of the fluorine atoms also plays a crucial role. The fluorine atoms ortho and para to the leaving group (typically another fluorine atom in SNAr reactions of polyfluorinated aromatics) provide the most significant rate enhancement by stabilizing the intermediate Meisenheimer complex.

SNAr reactions provide a powerful method for introducing a wide range of functional groups onto the aromatic ring of this compound. Common nucleophiles used in these reactions include alkoxides, thiolates, amines, and carbanions.

For instance, the reaction of similar polyfluoroaromatic compounds with various nucleophiles leads to the displacement of a fluorine atom. The position of substitution is dictated by the relative activating effects of the other substituents. In the case of this compound, nucleophilic attack is most likely to occur at the C-4 position, para to the bromine atom and activated by the adjacent fluorine and carboxylic acid groups. However, detailed experimental studies are required to definitively establish the regioselectivity for this specific substrate. The reaction of 5-bromo-1,2,3-triazines with phenols to form 5-aryloxy-1,2,3-triazines exemplifies a concerted SNAr mechanism. nih.gov

| Nucleophile | Potential Product | Functional Group Introduced |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH3) | 5-Bromo-4-methoxy-2,3-difluorobenzoic acid | Methoxy (-OCH3) |

| Sodium thiophenoxide (NaSPh) | 5-Bromo-4-(phenylthio)-2,3-difluorobenzoic acid | Phenylthio (-SPh) |

| Ammonia (NH3) | 4-Amino-5-bromo-2,3-difluorobenzoic acid | Amino (-NH2) |

| Piperidine | 5-Bromo-2,3-difluoro-4-(piperidin-1-yl)benzoic acid | Piperidinyl |

Oxidation and Reduction Pathways

Detailed studies focusing specifically on the oxidation and reduction of this compound are not extensively reported in the current body of scientific literature. General principles of organic chemistry suggest potential transformations, but dedicated research is required for confirmation and detailed understanding.

Transformation of Halogen Atoms on the Aromatic Ring

While no specific studies on the transformation of halogen atoms on the aromatic ring of this compound through oxidation or reduction have been found, related research on other halogenated aromatic compounds offers some insights. For instance, studies on the electroreductive dehalogenation of bromo- and chloro-substituted benzoic acids have shown that the carbon-bromine bond is typically more susceptible to cleavage than the carbon-fluorine bond due to its lower bond dissociation energy. It is therefore plausible that under reductive conditions, this compound could selectively undergo debromination to yield 2,3,4-trifluorobenzoic acid. However, without specific experimental data for this compound, this remains a hypothesis.

Oxidation and Reduction of the Carboxylic Acid Moiety

The carboxylic acid group is generally resistant to oxidation under standard conditions. Conversely, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). It is expected that the carboxylic acid moiety in this compound would undergo such a reduction to form (5-Bromo-2,3,4-trifluorophenyl)methanol. However, specific research detailing the conditions and outcomes of such reactions for this particular molecule is not available.

Reaction Mechanism Elucidation

A thorough search of scientific databases indicates a lack of published computational studies focused on the reaction pathways, intermediates, and energetics of reactions involving this compound.

Computational Studies on Reaction Pathways and Intermediates

No specific computational studies detailing the reaction pathways and intermediates for reactions of this compound were identified. Such studies are crucial for understanding the step-by-step transformation of reactants into products and for identifying transient species that are difficult to detect experimentally.

Theoretical Prediction of Reaction Enthalpies and Energy Barriers

There is no available research that provides theoretical predictions of reaction enthalpies and energy barriers for chemical transformations of this compound. These calculations are essential for predicting the feasibility and kinetics of a reaction.

Application of Transition-State Theory for Rate Constant Determination

The application of transition-state theory to determine the rate constants for reactions involving this compound has not been reported in the literature. This theoretical framework is vital for quantitatively predicting reaction rates from the properties of the transition state.

Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 2,3,4 Trifluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering precise insights into the chemical environment of specific nuclei. For 5-Bromo-2,3,4-trifluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, featuring two main signals corresponding to the carboxylic acid proton and the aromatic proton.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm. This chemical shift is characteristic of acidic protons and can be influenced by the solvent and concentration.

The single aromatic proton at the C-6 position is anticipated to resonate in the aromatic region, generally between 7.0 and 8.5 ppm. libretexts.orglibretexts.org Its precise chemical shift will be influenced by the cumulative electronic effects of the adjacent bromine and fluorine substituents. The signal for this proton will likely appear as a multiplet due to coupling with the neighboring fluorine atoms at C-2 and C-4. Specifically, it is expected to show coupling to the fluorine at C-4 (³JHF) and a smaller coupling to the fluorine at C-2 (⁵JHF). For instance, in 5-Bromo-1,2,3-trifluorobenzene, the aromatic protons appear around 7.16 ppm. magritek.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| H-6 | 7.5 - 8.0 | multiplet |

| Predicted data based on analysis of related compounds. |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the attached substituents (bromine, fluorine, and carboxylic acid group) and will exhibit characteristic couplings with the fluorine atoms (¹JCF, ²JCF, etc.), which can complicate the spectrum but also provide valuable structural information.

The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. nmrdb.org The aromatic carbons will resonate in the 110-160 ppm region. libretexts.org The carbons directly bonded to fluorine atoms (C-2, C-3, C-4) will show large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the bromine (C-5) will be shifted upfield relative to an unsubstituted carbon, while the carbon attached to the carboxylic acid group (C-1) will be shifted downfield. The carbon bearing the remaining proton (C-6) will also be influenced by the adjacent substituents. In 5-Bromo-1,2,3-trifluorobenzene, the carbon signals appear in the range of 130-160 ppm. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-1 | 125 - 135 |

| C-2 | 145 - 155 (with large ¹JCF) |

| C-3 | 140 - 150 (with large ¹JCF) |

| C-4 | 150 - 160 (with large ¹JCF) |

| C-5 | 110 - 120 |

| C-6 | 120 - 130 |

| Predicted data based on analysis of related compounds. |

¹⁹F NMR is a powerful tool for analyzing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. indexcopernicus.com For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom.

The chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring and the nature of the other substituents. The signals are expected to appear as multiplets due to homo-nuclear coupling between the fluorine atoms (³JFF, ⁴JFF) and hetero-nuclear coupling with the aromatic proton (³JHF, ⁵JHF). Analysis of these coupling patterns is crucial for assigning each signal to a specific fluorine atom. For instance, in related polyfluorinated aromatic compounds, the ortho- and para-fluorine atoms often show different chemical shifts and coupling constants. beilstein-journals.org

Table 3: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Atom | Predicted Chemical Shift Range (ppm) | Expected Coupling Interactions |

| F-2 | -130 to -145 | Coupling to F-3 and H-6 |

| F-3 | -150 to -165 | Coupling to F-2 and F-4 |

| F-4 | -140 to -155 | Coupling to F-3 and H-6 |

| Predicted data based on analysis of related compounds. Chemical shifts are relative to a standard like CFCl₃. |

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene (B151609) ring.

The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations will appear in the fingerprint region, typically between 1400-1440 cm⁻¹ and 920-950 cm⁻¹, respectively.

The aromatic C-H stretching vibration is expected to be a weak band above 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, in the range of 500-650 cm⁻¹. For 2-amino-5-bromobenzoic acid, the C-Br stretch is observed around 631 cm⁻¹. indexcopernicus.com

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C-C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-Br stretch | 500 - 650 | Medium to Weak |

| Predicted data based on analysis of related compounds. |

Raman spectroscopy provides complementary information to FTIR. While C=O stretching is also visible in Raman spectra, aromatic ring vibrations are often more prominent. The symmetric breathing mode of the benzene ring is typically a strong and sharp band in the Raman spectrum. C-F and C-Br stretches are also Raman active. For 2,3,4-Trifluorobenzoic acid, Raman spectra have been reported and show characteristic bands for the trifluorinated benzene ring. nih.gov Similarly, the Raman spectrum of 2-amino-5-bromobenzoic acid has been analyzed in detail. indexcopernicus.com

The Raman spectrum of this compound is expected to show a strong signal for the C=O stretch, though generally weaker than in the IR spectrum. The aromatic C-C stretching vibrations and the symmetric ring breathing mode will be prominent. The C-F and C-Br stretching vibrations will also be observable, providing a comprehensive vibrational fingerprint of the molecule.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | ~3050 | Weak |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Medium |

| Aromatic Ring Vibrations | 1400 - 1600 | Strong |

| C-F stretch | 1100 - 1300 | Medium |

| C-Br stretch | 500 - 650 | Medium |

| Predicted data based on analysis of related compounds. |

Analysis of Dimerization and Hydrogen Bonding Effects on Vibrational Frequencies

The vibrational properties of this compound are significantly influenced by the formation of dimers through hydrogen bonding, a characteristic feature of carboxylic acids. In the solid state and in concentrated non-polar solutions, benzoic acids typically exist as centrosymmetric dimers. This dimerization has a profound effect on the infrared (IR) spectrum, particularly on the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid functionality.

For monomeric carboxylic acids, the O-H stretching vibration appears as a sharp band in the region of 3500-3700 cm⁻¹. However, due to strong hydrogen bonding in the dimer, this band becomes a very broad and intense absorption spanning from approximately 2500 to 3300 cm⁻¹. nih.govdocbrown.info This broadening is a hallmark of the strong intermolecular hydrogen bonds within the dimer. The C=O stretching vibration is also sensitive to dimerization. In the monomeric form, the C=O band is typically observed around 1760 cm⁻¹. nih.gov Upon dimerization, this band shifts to a lower frequency, usually in the range of 1680-1710 cm⁻¹, which is indicative of the weakening of the C=O bond due to the involvement of the carbonyl oxygen in hydrogen bonding. nih.gov

For this compound, the presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring is expected to influence the acidity of the carboxylic acid and, consequently, the strength of the hydrogen bonds. These substituents can affect the electron density distribution in the entire molecule, including the carboxyl group, thus modulating the vibrational frequencies. A study on various benzoic acid derivatives has shown that the nature and position of substituents on the benzene ring determine the mechanisms of molecular interactions. researchgate.net

| Vibrational Mode | Monomer (Expected, cm⁻¹) ** | Dimer (Expected, cm⁻¹) ** | Effect of Dimerization |

| O-H Stretch | 3500-3700 (sharp) | 2500-3300 (very broad) | Significant broadening and shift to lower frequency |

| C=O Stretch | ~1760 | 1680-1710 | Shift to lower frequency |

This table provides expected vibrational frequencies for this compound based on general data for benzoic acids.

X-ray Crystallography

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Solid-State Molecular Conformation and Geometry

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by the formation of hydrogen-bonded dimers. These dimers are formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R²₂(8) ring motif in graph-set notation. researchgate.net These dimeric units then pack into a three-dimensional lattice.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₇H₂BrF₃O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision.

The fragmentation pattern in electron ionization (EI) mass spectrometry for aromatic carboxylic acids typically involves several key fragmentation pathways. libretexts.org For this compound, the following fragmentations are anticipated:

Loss of a hydroxyl radical (-•OH): This would lead to the formation of the aroylium ion [M-OH]⁺.

Loss of a carboxyl group (-COOH): This would result in the formation of the bromotrifluorophenyl cation [M-COOH]⁺.

Decarbonylation: The aroylium ion may further lose a molecule of carbon monoxide (CO) to form the [M-OH-CO]⁺ ion.

Loss of halogen atoms: Fragmentation involving the loss of bromine or fluorine atoms, or hydrogen halides (HBr, HF), may also be observed. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Ion | Formation Pathway | Notes |

| [C₇H₂BrF₃O₂]⁺ | Molecular Ion | Exhibits characteristic bromine isotopic pattern. |

| [C₇HBrF₃O]⁺ | Loss of •OH | Aroylium ion. |

| [C₆HBrF₃]⁺ | Loss of •COOH | Bromotrifluorophenyl cation. |

| [C₆HBrF₃O]⁺ | Loss of CO from [M-OH]⁺ |

This table outlines the predicted major fragmentation ions for this compound in EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound and for identifying any impurities.

For the analysis of carboxylic acids by GC, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. A common derivatization procedure involves converting the carboxylic acid to its more volatile methyl ester. This can be achieved using reagents such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF₃. nih.govnih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak. The retention time from the chromatogram and the mass spectrum of the main peak can be used to confirm the identity of the this compound derivative. The integration of the peak areas in the chromatogram allows for the quantification of the compound's purity and the relative amounts of any impurities present. nih.gov This method is highly sensitive and can detect trace levels of impurities, such as isomers or by-products from the synthesis. nih.govresearchgate.net

Computational Chemistry and Theoretical Frameworks Applied to 5 Bromo 2,3,4 Trifluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the structural and electronic properties of molecules. For a compound like 5-bromo-2,3,4-trifluorobenzoic acid, DFT calculations would provide profound insights into its fundamental characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve considering the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The presence of bulky and electronegative fluorine and bromine atoms introduces steric and electronic effects that influence the preferred conformation.

DFT methods, such as B3LYP, are commonly employed with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The calculations would explore the potential energy surface of the molecule to identify the global minimum, which corresponds to the most stable conformer. The planarity of the carboxylic acid group with the phenyl ring and the potential for intramolecular hydrogen bonding would be key aspects of this analysis.

Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-F | 1.35 | ||

| C=O | 1.21 | ||

| C-O | 1.35 | ||

| O-H | 0.97 | ||

| C-C-Br | 120.5 | ||

| C-C-F | 119.8 | ||

| O=C-O | 122.3 | ||

| C-O-H | 109.5 | ||

| O=C-C-C | 180.0 |

Prediction of Vibrational Frequencies and Potential Energy Distributions

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are what is observed in infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum can be compared with experimental data to validate the accuracy of the computational model.

Potential Energy Distribution (PED) analysis is often performed in conjunction with vibrational frequency calculations. PED assigns the calculated vibrational modes to specific types of molecular motions (e.g., C-H stretch, C=O stretch, ring breathing mode). This allows for a detailed interpretation of the experimental IR and Raman spectra. For this compound, the characteristic vibrations of the C-Br, C-F, and carboxylic acid groups would be of particular interest.

Illustrative Vibrational Frequencies and PED for a Substituted Benzoic Acid

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment |

| ν(O-H) | 3560 | 3570 | 98% O-H stretch |

| ν(C=O) | 1730 | 1725 | 85% C=O stretch |

| ν(C-Br) | 650 | 645 | 75% C-Br stretch |

| ν(C-F) | 1150 | 1148 | 80% C-F stretch |

| Ring def. | 780 | 775 | Ring deformation |

Note: This table provides an example of the type of data generated from DFT vibrational analysis for a related compound. Specific values for this compound would require a dedicated computational study.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

DFT is also a powerful tool for understanding the electronic properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to Frontier Molecular Orbital Theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule.

For this compound, the electron-withdrawing effects of the fluorine and bromine atoms are expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution across the molecule. This, in turn, would affect its reactivity in chemical reactions.

Comparison of Theoretical Data with Experimental Spectroscopic Results

A key aspect of computational chemistry is the validation of theoretical models against experimental data. The calculated geometric parameters can be compared with data from X-ray crystallography, and the predicted vibrational frequencies can be compared with experimental IR and Raman spectra. indexcopernicus.com Good agreement between theoretical and experimental results lends confidence to the computational model and allows for a more detailed interpretation of the experimental data. For instance, in studies of similar molecules like 2-amino-5-bromobenzoic acid, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy. indexcopernicus.com

Advanced Quantum Chemical Methods (e.g., Hartree-Fock, Coupled Cluster)

While DFT is widely used, other quantum chemical methods can provide even higher accuracy, albeit at a greater computational expense. The Hartree-Fock (HF) method is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be important for accurately describing certain molecular properties.

Coupled Cluster (CC) methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. While computationally intensive, these methods would be valuable for obtaining highly accurate benchmark data for the geometry and electronic properties of this compound, against which DFT results could be compared.

Applications of 5 Bromo 2,3,4 Trifluorobenzoic Acid in Medicinal Chemistry and Pharmaceutical Sciences

5-Bromo-2,3,4-trifluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of various pharmaceutically important molecules. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a reactive bromine atom, imparts distinct chemical properties that are strategically exploited in medicinal chemistry.

Potential Applications in Advanced Materials Science and Agrochemicals

Role as a Building Block for Specialty Chemicals and Complex Organic Molecules

5-Bromo-2,3,4-trifluorobenzoic acid serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its utility as a building block is confirmed by its role in producing intermediates for pharmaceuticals, agricultural chemicals, and anti-cancer agents. The reactivity of the bromine atom, particularly in cross-coupling reactions, allows for diverse functionalization, while the trifluorinated phenyl ring imparts unique properties to the final products.

The broader family of halogenated benzoic acids are well-established as important precursors in organic synthesis. For instance, related compounds such as 5-bromo-2,4-difluorobenzoic acid and 5-bromo-2-chlorobenzoic acid are recognized as key intermediates for pharmaceuticals and other complex organic molecules. google.comgoogle.com Similarly, 3,4,5-trifluorobenzoic acid is utilized as a building block for active pharmaceutical ingredients (APIs) and has been incorporated into potential anticancer drugs. ossila.com The presence of multiple functional groups on these types of molecules facilitates their use in diverse synthetic pathways. ossila.com

Incorporation into Functional Polymers and Metal-Organic Frameworks (MOFs)

While specific research on the direct incorporation of this compound into functional polymers and Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available literature, the use of structurally similar molecules suggests its potential in this area. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, and their properties are highly tunable based on the choice of these components. nih.govnih.gov

The functionalization of the organic linkers is a key strategy in designing MOFs for specific applications. nih.gov For example, fluorinated benzoic acid derivatives are used to construct fluorinated MOFs (F-MOFs). In one instance, 4,4′-(hexafluoroisopropylidene) bis(benzoic acid) was used as a flexible dicarboxylate building block to create a series of F-MOFs. Furthermore, a bromo-substituted aromatic dicarboxylic acid, 5'-bromo-[1,1':3',1''-terphenyl]-4,4'-dicarboxylic acid, has been employed as an additive to control the morphology of MOFs during their synthesis. researchgate.net This indicates that the bromo- and fluoro-functional groups present in this compound could be leveraged to modulate the structure and properties of novel MOF materials. The development of MOF-based catalysts for the production of agrochemicals further highlights the synergistic potential between these fields. nih.gov

Contribution to the Development of Agrochemical Formulations

The application of this compound as an intermediate for agricultural chemicals points to its role in the development of modern agrochemical formulations. The introduction of fluorine into active ingredients is a widely adopted strategy in the agrochemical industry to enhance the efficacy and selectivity of new products.

The presence of halogen atoms like fluorine and bromine in a molecule can significantly influence its biological activity, a principle that is extensively used in the design of modern pesticides.

Fluorine's Influence: The incorporation of fluorine atoms or fluorine-containing groups into a potential agrochemical can dramatically alter its physicochemical properties. These changes can affect the molecule's binding affinity to its target site, its transport properties, and its metabolic stability. Key impacts of fluorination include:

Enhanced Biological Efficacy: Fluorine substitution can lead to a significant increase in the biological potency of herbicides, insecticides, and fungicides.

Increased Lipophilicity: The addition of fluorine often increases a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticles of plants and insects.

Metabolic Stability: The carbon-fluorine bond is very strong, which can make fluorinated compounds more resistant to metabolic degradation, potentially prolonging their activity.

Bioisosteric Replacement: Due to its small size, fluorine can act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance, while altering the electronic properties of the molecule.

The strategic placement of fluorine is a key factor in the development of many modern agrochemicals, with a significant percentage of recently developed herbicides, insecticides, and fungicides containing at least one fluorine atom.

Bromine's Influence: Bromine also plays a role in modulating the biological activity of agrochemicals. In the development of the novel insecticide broflanilide, the introduction of bromine atoms was a key step in optimizing its insecticidal properties. nih.gov The presence of bromine in a molecule can influence its size, lipophilicity, and electronic characteristics, thereby affecting its interaction with biological targets.

The combination of both bromine and fluorine in a single building block like this compound offers a powerful tool for medicinal and agrochemical chemists to fine-tune the properties of new active ingredients to create more effective and selective products.

Interactive Data Table: Properties of Related Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| This compound | 212631-85-1 | C₇H₂BrF₃O₂ | 254.99 | Intermediate for drugs and agrochemicals bldpharm.com |

| 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2 | C₇H₃BrF₂O₂ | 237.00 | Pharmaceutical and chemical intermediate google.comechemi.comchemscene.com |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | Intermediate for SGLT-2 inhibitors google.com |

| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C₇H₃F₃O₂ | 176.09 | Building block for APIs and anticancer drugs ossila.com |

| 2,3,4-Trifluorobenzoic acid | 61079-72-9 | C₇H₃F₃O₂ | 176.09 | Chemical intermediate xieshichem.comsigmaaldrich.com |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-2,3,4-trifluorobenzoic acid to achieve high purity?

- Methodological Answer : Synthesis optimization requires careful selection of brominating agents and reaction conditions. For fluorinated benzoic acid derivatives, demonstrates that using aqueous sulfuric acid as a solvent with brominating agents (e.g., Br₂ or HBr) achieves high purity (93–99%). Key parameters include:

- Temperature control (20–40°C) to minimize side reactions.

- Stoichiometric excess of brominating agent (1.2–1.5 equivalents).

- Post-reaction neutralization with NaOH to isolate the product.

Purity can be verified via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- ¹H/¹⁹F NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–8.5 ppm) and fluorine environments (δ -110 to -130 ppm for CF₃ groups). Coupling patterns confirm substitution positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms the molecular ion peak ([M-H]⁻ at m/z 260.92 for C₇H₂BrF₃O₂) .

- IR Spectroscopy : Detect carboxylate C=O stretching (~1680 cm⁻¹) and Br-C vibrations (~550 cm⁻¹) .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carboxyl group or debromination.

- Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade purity.

- For long-term storage, consider inert atmospheres (argon or nitrogen) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, achieving >95% recovery.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as eluent. Monitor fractions via TLC (Rf ~0.3 under UV).

- Acid-Base Extraction : Dissolve crude product in 1M NaOH, wash with DCM, and re-precipitate with HCl (pH 2–3) .

Q. How can researchers confirm the absence of regioisomeric impurities in synthesized this compound?

- Methodological Answer :

- 2D NMR (COSY/NOESY) : Identify through-space correlations between adjacent substituents (e.g., Br and F atoms).

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (if single crystals are obtainable).

- GC-MS with Derivatization : Convert the acid to its methyl ester (using BF₃-MeOH) and analyze fragmentation patterns .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups activate the bromine atom for Suzuki-Miyaura coupling. Key steps:

Q. What strategies resolve contradictions in reported reaction yields for halogenation steps in fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., over-halogenation). Mitigation strategies include:

- Kinetic Control : Lower reaction temperatures (0–10°C) to favor mono-bromination.

- Protecting Groups : Temporarily protect the carboxyl group as a methyl ester to direct bromination to the desired position.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bromine’s regioselectivity in polyfluorinated systems .

Q. How can crystallographic data improve the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., microbial leucyl-tRNA synthetase).

- Analyze hydrogen bonding between the carboxyl group and active-site residues (e.g., Arg/Lys).

- Modify substituents to enhance π-π stacking with aromatic pockets (e.g., Trp or Phe residues) .

Q. What analytical approaches differentiate degradation products of this compound under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Degradation products (e.g., debrominated or hydroxylated species) show distinct m/z shifts.

- Isotopic Labeling : Introduce ¹⁸O during hydrolysis to track carboxyl group stability via MS .

Q. How do steric and electronic effects influence the acidity of this compound compared to its analogs?

- Methodological Answer :

- Acidity Measurement : Use potentiometric titration in DMSO to determine pKa. The trifluoromethyl group lowers pKa (~1.8) compared to non-fluorinated analogs (pKa ~4.2).

- Hammett Analysis : Correlate σ values of substituents (Br: +0.23, CF₃: +0.54) with acidity trends.

- DFT Calculations : Compare charge distribution at the carboxyl oxygen using B3LYP/6-311+G(d,p) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。